Methylene diacetate

描述

Historical Context and Evolution of Research on Methylene (B1212753) Diacetate

Early research into methylene diacetate focused on its fundamental chemical behavior, particularly its thermal decomposition. A notable study published in 1937 in the Canadian Journal of Research investigated the homogeneous decomposition of this compound vapor at temperatures ranging from 220°C to 305°C. cdnsciencepub.com This research established that the decomposition is a first-order reaction that yields formaldehyde (B43269) and acetic anhydride (B1165640). It was also noted that this primary reaction is counteracted by a second-order recombination reaction. cdnsciencepub.com

The study further explored the decomposition of its homologues, methylene dipropionate and methylene dibutyrate, finding they decompose at the same rate as this compound. cdnsciencepub.com This led to the early hypothesis that the energy of activation is dependent on the position of radicals within the molecule. cdnsciencepub.com The production of this compound for these early studies often involved reacting a refluxing mixture of paraformaldehyde and acetic anhydride with a sulfuric acid catalyst. google.com Over the decades, research has evolved from these foundational studies of its decomposition to more complex synthetic applications.

Contemporary Significance and Emerging Research Frontiers of this compound

In modern chemical research, this compound is recognized for its utility as a versatile synthetic intermediate. ontosight.ai Its significance spans several areas of organic chemistry and materials science.

Key Research Areas:

Organic Synthesis: this compound serves as a valuable building block for creating more complex molecules. ontosight.ai It is a key reactant in the synthesis of other methylene diesters and 1,1-disubstituted ethylene (B1197577) monomers. tandfonline.comgoogle.com For instance, it can be used in hydrocarboxylation reactions, where it acts as a formaldehyde equivalent. google.com

Materials Science: The ester linkages within the this compound structure are leveraged in the development of novel polymers and materials with specific properties. ontosight.ai Research has explored the synthesis of novel bifunctional cellulose (B213188) diacetate derivatives for creating bio-based photoresists, which can be structured without a photoinitiator. researcher.life

Catalysis and Reaction Chemistry: The compound is used in various catalyzed reactions. An efficient method for synthesizing methylene diesters involves reacting the potassium salt of a carboxylic acid with dibromomethane (B42720) using polyethylene (B3416737) glycol as a phase transfer catalyst. tandfonline.com Furthermore, research has demonstrated the acetoxylation of the methylene group in 3-oxo-N-substituted butanamides using (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant, creating 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives under mild conditions. beilstein-journals.orgd-nb.info

Emerging research frontiers are focused on expanding its synthetic utility. For example, studies have investigated its derivatives in the context of creating platinum(IV) complexes as potential anticancer agents, indicating a move towards biomedical applications. ontosight.airesearchgate.net

Fundamental Academic Research Questions and Hypotheses Regarding this compound

Despite its long history, several fundamental academic questions and hypotheses surrounding this compound continue to drive research.

Current Research Questions:

Reaction Mechanisms: A primary area of investigation is the precise mechanism of its reactions. The early observation of a complex equilibrium in its thermal decomposition, involving opposing first- and second-order reactions and secondary reactions, suggests that its reaction pathways are not fully understood. cdnsciencepub.com A plausible mechanism for the acetoxylation of butanamides involves the attack of the carbamoyl (B1232498) nitrogen or carbonyl oxygen on the iodine(III) of the oxidant, or the oxidant attacking the C=C double bond of the enol form. beilstein-journals.org

Role as a Reaction Intermediate: There is ongoing investigation into its role as a transient intermediate in complex chemical transformations. For example, in the methanol-to-hydrocarbons (MTH) reaction, ketene (B1206846) has been identified as a crucial early intermediate, and methyl acetate (a related compound) is used to mimic this chemistry, suggesting that geminal diacetates like this compound could play a role or serve as models for understanding these processes. kaust.edu.sa

Reactivity and Scope: Researchers continue to explore the scope and limitations of its reactivity. Hypotheses from early studies suggested that the activation energy for the decomposition of methylene esters is dependent on the position of the radical in the molecule. cdnsciencepub.com Modern studies aim to understand how its unique structure can be exploited to synthesize a wider range of functionalized molecules, such as its use in Prins reactions or as a precursor for bioactive compounds. ontosight.airesearchgate.net

Interactive Table: Selected Research Findings on this compound

| Research Area | Finding | Significance | Source(s) |

|---|---|---|---|

| Thermal Decomposition | Decomposes via a first-order reaction to formaldehyde and acetic anhydride, opposed by a second-order recombination. | Established fundamental thermal behavior. | cdnsciencepub.com |

| Synthesis of Methylene Diesters | Can be synthesized in high yields at room temperature via solid-liquid phase transfer catalysis. | Provides an efficient and mild synthesis route. | tandfonline.com |

| Hydrocarboxylation | Can be used as a formaldehyde equivalent in hydrocarboxylation reactions with solid acid catalysts. | Demonstrates its utility in industrial chemical processes. | google.com |

| Methylene Acetoxylation | Used in the acetoxylation of the methylene group in 3-oxo-N-substituted butanamides. | Expands its application in C-H functionalization reactions. | beilstein-journals.orgd-nb.info |

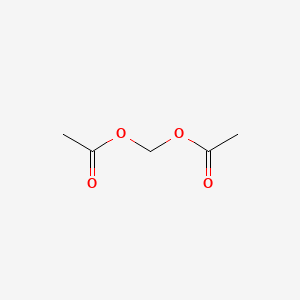

Structure

2D Structure

3D Structure

属性

IUPAC Name |

acetyloxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-4(6)8-3-9-5(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGDAMSIGCZZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-38-3 | |

| Record name | Poly(oxymethylene) diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20865198 | |

| Record name | Methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-51-3 | |

| Record name | Methanediol, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, methylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanediol, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene diacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468LQ25WB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methylene Diacetate

Diverse Synthetic Pathways for Methylene (B1212753) Diacetate and its Derivatives

The synthesis of methylene diacetate can be achieved through several distinct chemical strategies, each with its own set of conditions and applications. These methods range from classical condensation and esterification reactions to more modern, environmentally benign approaches.

Condensation Reactions in this compound Synthesis

Condensation reactions are a fundamental approach for the formation of this compound. The Knoevenagel condensation, a variant of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an active methylene compound. organic-chemistry.orgdcu.ie While not a direct synthesis of this compound itself, the principles of activating a methylene group are central. In related syntheses, catalysts such as ethylenediammonium diacetate (EDDA) have been used in ionic liquids to facilitate the condensation between aldehydes or ketones and active methylene compounds, highlighting the role of acetate-based catalysts in promoting such transformations. organic-chemistry.orgresearchgate.net The reaction mechanism often involves the formation of an enolate from the active methylene compound, which then undergoes nucleophilic addition to the carbonyl group. sciforum.net

Esterification Strategies for this compound Formation

Esterification is a direct and widely used method for synthesizing esters, including this compound. Fischer-Speier esterification, a classic acid-catalyzed reaction, involves the treatment of a carboxylic acid with an alcohol. patsnap.comjove.com In the context of this compound, this would conceptually involve the reaction of a formaldehyde (B43269) equivalent with acetic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant or the removal of water is typically employed. patsnap.comjove.com Acid catalysts such as sulfuric acid, hydrochloric acid, or solid acids are commonly used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. patsnap.comaocs.org

A specific preparative example involves the reaction of paraformaldehyde with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid as a catalyst. google.com This method directly yields this compound.

Synthesis of this compound from Dihalogenated Methane (B114726) and Acetate (B1210297) in Polar Solvents

A method for preparing this compound involves the reaction of a dihalogenated methane, such as dichloromethane, with an acetate salt in a polar solvent. google.com This nucleophilic substitution reaction is often facilitated by a phase transfer catalyst. The process typically involves heating the reaction mixture for a specific duration, followed by filtration and purification of the product by reduced pressure distillation. google.com This method can produce this compound with high purity (≥99%) and a yield of at least 67%. google.com The use of readily available and inexpensive starting materials makes this an economically viable route for industrial-scale production. google.com

Table 1: Example of this compound Synthesis from Dihalogenated Methane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Purity | Yield |

| Dichloromethane | Potassium Acetate | Tetrabutylammonium Bromide | 1,4-Dioxane | 99.2% | 67.2% |

Data sourced from a specific patent example. google.com

Solvent and Catalyst-Free Synthesis of 1,1-Diacetates under Visible Light Irradiation

In a move towards greener and more sustainable chemical processes, a method for the synthesis of 1,1-diacetates has been developed that operates under solvent- and catalyst-free conditions, utilizing visible light irradiation. niscpr.res.in This protocol involves the reaction of various aldehydes with acetic anhydride under irradiation from a tungsten lamp. niscpr.res.in While this method is demonstrated for a range of substituted benzaldehydes leading to their corresponding 1,1-diacetates, the underlying principle of activating the carbonyl group for diacetoxylation is relevant. This eco-friendly approach offers advantages such as shorter reaction times, high product yields, and simplified work-up procedures. niscpr.res.in

Boron Trifluoride Mediated Prins Reaction of this compound with Styrenes

This compound serves as a formaldehyde equivalent in the Prins reaction. In a notable application, styrenes react with this compound in the presence of boron trifluoride, a Lewis acid, to yield 3-chloro-3-arylpropanols. thieme-connect.comthieme-connect.comlookchem.com This reaction proceeds in yields ranging from 36-84%. thieme-connect.com The reaction is sensitive to the electronic nature of the substituents on the styrene. Strongly electron-donating groups can lead to polymerization, while strongly electron-withdrawing groups result in very low yields of the desired product. thieme-connect.com This transformation highlights the utility of this compound in carbon-carbon bond-forming reactions to generate complex molecular architectures. thieme-connect.comthieme-connect.com

Synthesis of this compound Derivatives from Morita Baylis-Hillman Acetates

The Morita-Baylis-Hillman (MBH) reaction is a potent carbon-carbon bond-forming reaction that produces densely functionalized molecules, which are valuable precursors for various organic transformations. rsc.orgresearchgate.net The resulting MBH adducts, particularly the acetates, serve as versatile building blocks in organic synthesis. rsc.orgresearchgate.netbohrium.com

Recent research has demonstrated the synthesis of highly functionalized naphthalene (B1677914) and quinoline (B57606) derivatives through domino reactions involving MBH acetates and active methylene compounds (AMCs). mdpi.comresearchgate.net These reactions are typically promoted by a base such as anhydrous potassium carbonate in a solvent like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The structure of the final product, whether a naphthalene or a quinoline derivative, is influenced by the nature of the starting MBH acetate and the active methylene compound used. rsc.orgmdpi.com

For instance, the reaction of MBH acetates derived from 2-chloro-quinoline-3-carbaldehydes with AMCs like ethyl cyanoacetate (B8463686) and malononitrile (B47326) leads to the formation of acridines. In contrast, using cyanoacetamide or ethyl nitroacetate (B1208598) as the AMC results in the synthesis of angularly-fused phenanthridines. rsc.org The proposed mechanism for these transformations often involves an initial SN2′ displacement followed by an SNAr cyclization. bohrium.com

Table 1: Synthesis of Acridines and Phenanthridines from MBH Acetates and AMCs rsc.org

| MBH Acetate Reactant | Active Methylene Compound | Product Type |

| MBH acetate of 2-chloro-quinoline-3-carbaldehyde | Ethyl cyanoacetate | Acridine (B1665455) |

| MBH acetate of 2-chloro-quinoline-3-carbaldehyde | Malononitrile | Acridine |

| MBH acetate of 2-chloro-quinoline-3-carbaldehyde | Cyanoacetamide | Phenanthridine (B189435) |

| MBH acetate of 2-chloro-quinoline-3-carbaldehyde | Ethyl nitroacetate | Phenanthridine |

Reaction Mechanisms and Kinetics of this compound

Hydrolysis Kinetics and Mechanisms of this compound in Acidic Solutions

The hydrolysis of esters, including this compound, is a fundamental reaction in organic chemistry, and its kinetics are often studied to elucidate reaction mechanisms. In acidic solutions, the hydrolysis of this compound can proceed through different pathways, depending on the reaction conditions. The rate of hydrolysis is typically followed by monitoring the concentration of reactants or products over time.

For many esters, acid-catalyzed hydrolysis follows pseudo-first-order kinetics, especially when water is present in a large excess. scribd.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. scribd.comspcmc.ac.in

Exploration of Bimolecular Mechanisms in this compound Hydrolysis

In dilute acidic solutions, the hydrolysis of this compound is proposed to occur via a bimolecular mechanism, specifically an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. cdnsciencepub.comslideshare.net This mechanism involves the rate-determining attack of a water molecule on the protonated ester, leading to a tetrahedral intermediate. spcmc.ac.incdnsciencepub.com The subsequent collapse of this intermediate yields the carboxylic acid and alcohol.

Studies on acylals have shown that compounds like this compound tend to favor the bimolecular route to avoid the formation of a less stable acyloxycarbonium ion. cdnsciencepub.com This is in contrast to other esters where unimolecular pathways can be more favorable.

Unimolecular Mechanism Considerations in this compound Hydrolysis

As the concentration of the acid increases, a shift in the reaction mechanism from bimolecular to unimolecular can be observed for the hydrolysis of this compound. cdnsciencepub.com In highly concentrated acidic solutions, typically around 75% sulfuric acid, an A-1 mechanism becomes significant. cdnsciencepub.com This pathway is analogous to an AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) ester hydrolysis. cdnsciencepub.comslideshare.net

This unimolecular mechanism involves the formation of an acyloxycarbonium ion intermediate (CH₃COOCH₂⁺) in the rate-determining step. cdnsciencepub.com The stability of this carbocation is a crucial factor in determining the favorability of the A-1 pathway. The relative reactivity of different acetates via the AAl1 mechanism has been studied, providing insights into the stability of the corresponding carbocations. cdnsciencepub.com

Table 2: Relative AAl1 Reactivities of Various Acetates (ROAc) cdnsciencepub.com

| R Group | Relative Reactivity |

| CH₃OCH₂ | 6 x 10³ |

| tert-butyl | 5 x 10² |

| C₆H₅OCH₂ | 1 |

| C₆H₅CH₂ | 7 x 10⁻¹ |

| 4-NO₂C₆H₄OCH₂ | 4 x 10⁻¹ |

| CH₃COOCH₂ | 1.1 x 10⁻¹ |

| isopropyl | 1.3 x 10⁻⁴ |

Catalytic Carbonylation Pathways Involving this compound Precursors

Catalytic carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds. scielo.brresearchgate.net While direct carbonylation of this compound is not the primary focus, precursors to it and related species are integral to important industrial processes for producing acetic acid and acetic anhydride. researchgate.netijcce.ac.ir

The carbonylation of methanol (B129727), often in the presence of a rhodium or iridium catalyst and an iodide promoter, is a major industrial route to acetic acid. researchgate.netijcce.ac.ir Methyl acetate is a key intermediate in some of these processes, such as the Tennessee Eastman process for acetic anhydride synthesis, where methyl acetate undergoes carbonylation. researchgate.net The methyl acetate itself is typically formed from the esterification of acetic acid, which can be produced from methanol carbonylation. researchgate.net

More recent developments have explored the direct synthesis of methyl acetate from methanol via dehydrogenation coupling reactions, which could then potentially be used in subsequent carbonylation steps. ecnu.edu.cn

Acetoxylation Processes of Methylene Groups via Hypervalent Iodine(III) Reagents

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB or PIDA), are versatile and selective oxidizing agents in organic synthesis. arkat-usa.orgbeilstein-journals.org They are particularly useful for the oxidative functionalization of C-H bonds, including the acetoxylation of methylene groups. beilstein-journals.orgmdpi.com

The acetoxylation of an active methylene group, for example in 3-oxo-N-substituted butanamides, can be achieved using DIB as both the oxidant and the source of the acetate group. beilstein-journals.org This reaction proceeds under mild conditions and provides good yields of the corresponding 1-carbamoyl-2-oxopropyl acetate derivatives. beilstein-journals.org The proposed mechanism involves the initial interaction of the substrate with the iodine(III) reagent, followed by the nucleophilic attack of an acetate ion. beilstein-journals.org

Palladium-catalyzed C-H acetoxylation often employs hypervalent iodine reagents as the terminal oxidant. mdpi.commdpi.com These reactions can be directed by a coordinating group on the substrate to achieve high regioselectivity for the acetoxylation of both sp² and sp³ C-H bonds. mdpi.commdpi.com The mechanism is believed to involve the oxidation of a Pd(II) species to a Pd(IV) species by the hypervalent iodine reagent, followed by reductive elimination to form the C-O bond. arkat-usa.org

Reactions with Active Methylene Compounds in the Presence of Metal Acetates

The reaction of this compound with active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, is a key transformation in carbon-carbon bond formation. shivajicollege.ac.in These reactions are often facilitated by the presence of a metal acetate, which can act as a base or catalyst. Active methylene compounds are notable for their acidic and reactive nature. shivajicollege.ac.in

The specific outcomes of these reactions are highly dependent on the nature of the active methylene compound and the reaction conditions. For instance, in the context of Morita-Baylis-Hillman (MBH) acetates derived from quinolines, the choice of the active methylene compound dictates the final heterocyclic structure. When ethyl cyanoacetate is used as the active methylene compound with MBH acetates, it leads to the formation of acridine derivatives. rsc.org Conversely, employing cyanoacetamide or ethyl nitroacetate as the active methylene compound favors the synthesis of phenanthridine derivatives. rsc.org The regioselectivity towards phenanthridines is attributed to steric and electronic repulsion in a key intermediate, which influences the rotational pathway of the molecule. rsc.org

A variety of active methylene compounds can be employed in such syntheses, including:

Ethyl cyanoacetate researchgate.net

Methyl acetoacetate (B1235776) researchgate.net

Ethyl acetoacetate researchgate.net

Malononitrile researchgate.net

The reactivity of these compounds can be influenced by the substituents on the starting materials. For example, MBH acetates with electron-donating groups have been found to be more reactive and provide higher yields of the acridine products compared to those with electron-withdrawing groups. rsc.org

Table 1: Influence of Active Methylene Compound on Product Formation

| Active Methylene Compound | Resulting Heterocyclic Core |

|---|---|

| Ethyl Cyanoacetate | Acridine rsc.org |

| Cyanoacetamide | Phenanthridine rsc.org |

Derivatization and Functionalization Strategies of this compound

The inherent reactivity of this compound and its derivatives allows for a wide range of functionalization strategies, leading to novel compounds with tailored properties.

A significant class of derivatives synthesized from this compound precursors are the (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene) diacetates. In one study, a series of eleven novel derivatives of this type were synthesized and characterized using various spectroscopic methods. nih.gov The synthesis of these complex heterocyclic compounds showcases the utility of this compound moieties in constructing elaborate molecular frameworks. nih.govresearchgate.net

The core structure of these derivatives is the 4,5-dihydroisoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is recognized for its wide range of biological activities. researchgate.net The synthesis often involves the reaction of nitrile oxides with appropriate alkenes. Aromatic nitrile oxides can be generated from derivatives of hydroxamic acids. researchgate.net

The substituents on the phenyl ring have a demonstrable effect on the electronic properties of the molecule, as studied through ¹³C NMR chemical shifts and correlation analysis with various substituent constants like Hammett (σ) and Swain-Lupton (F, R) parameters. nih.gov Further studies on these derivatives have investigated the influence of substituents on their spectroscopic properties (FTIR and UV-Vis) and frontier molecular orbitals using density functional theory (DFT). researcher.life

Table 2: Examples of Synthesized Phenyl-Dihydroisoxazole-diyl-bis(methylene)diacetate Derivatives

| Substituent on Phenyl Ring | Reference |

|---|---|

| -H | researcher.life |

| -p-CH₃ | researcher.life |

| -p-C₂H₅ | researcher.life |

| -p-CF₃ | researcher.life |

| -p-Br | researcher.life |

| -p-Cl | researcher.life |

| -p-CN | researcher.life |

| -m-F | researcher.life |

Modifications to this compound derivatives can be strategically employed to enhance their reactivity and solubility, which is crucial for their application in various synthetic contexts. The acetyl groups within the this compound structure can act as protecting groups and also improve solubility in common organic solvents like ethanol (B145695) and acetone.

In the case of methylene blue derivatives, which are often not fully water-soluble, conjugation with a water-soluble polymer like branched polyethyleneimine has been explored. olemiss.edu This modification not only improves water solubility but also introduces a carbamoyl (B1232498) linkage that can be sensitive to cleavage by reactive oxygen species, potentially allowing for targeted drug delivery. olemiss.edu

For platinum(IV) complexes with ethylenediamine-N,N'-diacetate (edda)-type ligands, modifications such as introducing leaving groups with varying hydrophobicity are used to alter the solubility profile of the compounds. researchgate.net These changes are part of a strategy to develop compounds with improved therapeutic properties. researchgate.net

This compound and its derivatives can be incorporated into polymeric structures, leading to materials with unique properties. For example, polymers can be synthesized from hydroxy-containing diazoacetates. Palladium-mediated polymerization of these monomers can produce C-C main chain polymers with hydroxy-containing ester substituents. acs.org Alternatively, using an indium trichloride (B1173362) catalyst leads to poly(ester-ether)s through a step-growth mechanism involving O-H insertion. acs.org

The incorporation of this compound moieties can also be seen in the synthesis of polymers with specific functionalities. For instance, polymers containing N-(hydroxymethyl)-2-propenamide have been documented, where the methylene group is part of the functional monomer. industrialchemicals.gov.au

Furthermore, the general strategy of incorporating bulky or rigid moieties into polymer backbones is a known method to increase microporosity and alter the material's properties, such as gas permeability. mdpi.com While not directly involving this compound in all cited examples, the principle of using specific structural units to build complex polymers is relevant. For instance, cellulose (B213188) diacetate's thermal stability can be enhanced by incorporating additives that interact with the acetate's carbonyl groups, demonstrating how the acetate functionality is key to the material's properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Methylene Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methylene (B1212753) Diacetate Compounds

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For methylene diacetate and its analogues, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the connectivity and electronic environment of atoms within the molecule.

The ¹H NMR spectrum of this compound is relatively simple and highly characteristic. It displays two distinct signals corresponding to the two sets of chemically non-equivalent protons in the molecule.

Methylene Protons (-O-CH₂-O-): The two protons of the central methylene group are chemically equivalent and appear as a singlet. These protons are flanked by two electronegative oxygen atoms, which deshield them, causing their signal to appear downfield.

Methyl Protons (CH₃-C=O): The six protons from the two equivalent acetate (B1210297) groups are also chemically equivalent to each other. They appear as a second singlet in the spectrum. These protons are less deshielded than the methylene protons.

The absence of adjacent non-equivalent protons for both groups results in singlet signals for both, as no spin-spin coupling occurs. libretexts.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| Acetate Methyl (CH₃) | ~2.1 | Singlet |

| Methylene (CH₂) | ~5.8 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three unique carbon environments: the methyl carbons, the carbonyl carbons, and the central methylene carbon. libretexts.org

Methyl Carbon (CH₃): This signal appears in the upfield region of the spectrum.

Methylene Carbon (-O-CH₂-O-): This carbon is significantly deshielded due to its attachment to two oxygen atoms, shifting its signal downfield.

Carbonyl Carbon (C=O): The carbonyl carbon experiences the most deshielding due to both sp² hybridization and the double bond to an electronegative oxygen atom, causing it to resonate at the lowest field. uoi.gr

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ) in ppm (CDCl₃) |

| Acetate Methyl (CH₃) | ~20.6 |

| Methylene (CH₂) | ~83.5 |

| Carbonyl (C=O) | ~169.1 |

Note: Data derived from typical values for acetate functionalities and gem-dioxyalkanes.

Research on derivatives, such as (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate, has provided significant insight into substituent effects. nih.gov In these complex structures, the electronic nature of substituents on the phenyl ring influences the chemical shifts of the carbons in the this compound moiety. nih.govscience.gov Correlation analyses, using methods like the Hammett equation, show that electron-donating or electron-withdrawing groups on the aromatic ring can systematically alter the electron density and thus the ¹³C chemical shifts of the remote methylene and carbonyl carbons of the diacetate group. nih.govresearchgate.net This transmission of electronic effects highlights the sensitivity of NMR spectroscopy in probing subtle electronic changes across a molecular framework. researchgate.net

NMR spectroscopy is crucial for confirming the successful synthesis and structure of this compound derivatives. nih.govmdpi.com For instance, in the synthesis of complex molecules like diazabicyclo analogues or substituted isoxazoles containing a this compound group, NMR provides definitive proof of structure. nih.govnih.gov

The process involves several key checks:

Appearance of Characteristic Signals: The presence of the distinct singlets in the ¹H NMR spectrum for the methylene (-CH₂-) and acetate (-CH₃) protons, and the three characteristic signals in the ¹³C NMR spectrum, confirms the incorporation of the this compound functional group into the target molecule. nih.govresearchgate.net

Integration: The integral ratios in the ¹H NMR spectrum are used to verify the correct number of protons in each environment. For example, the ratio between the methylene and methyl protons of the diacetate group should be 2:6 (or 1:3).

Correlation Spectroscopy: Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign proton and carbon signals and to establish connectivity between different parts of the molecule, confirming the final structure. illinois.edu

Studies on various derivatives have repeatedly used ¹H and ¹³C NMR as a primary method for characterization, demonstrating its reliability and power in the structural elucidation of these compounds. nih.govresearchgate.netresearchgate.netrsc.org

¹³C NMR Spectroscopic Investigations and Substituent Effects on Chemical Shifts

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary information to NMR, focusing on the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of an ester.

Key vibrational modes include:

C=O Stretching: A very strong and sharp absorption band appears in the region of 1770-1750 cm⁻¹. This is a highly characteristic band for the carbonyl group in an ester. The position is slightly higher than a typical ester (1750-1735 cm⁻¹) due to the electronegative oxygen atom attached to the same carbon (an alpha-oxygen effect). docbrown.info

C-O Stretching: Strong absorptions corresponding to the stretching of the two different C-O single bonds (C-O-C) are visible between 1250 and 1000 cm⁻¹. Esters typically show two C-O stretching bands, one for the (C=O)-O linkage and one for the O-CH₂ linkage. docbrown.infocdnsciencepub.com

C-H Stretching: Absorptions for the C-H bonds of the methyl and methylene groups are found just below 3000 cm⁻¹. docbrown.info

Theoretical studies and experimental work on derivatives, such as [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate, have used Density Functional Theory (DFT) to calculate vibrational frequencies, which show good agreement with experimental FTIR spectra. researchgate.net

Table 3: Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2980-2880 | C-H Stretch (Aliphatic) | Medium |

| ~1760 | C=O Stretch (Ester) | Strong, Sharp |

| ~1240 | C-O Stretch (Acyl-Oxygen) | Strong |

| ~1050 | C-O Stretch (Alkyl-Oxygen) | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the two carbonyl groups. These groups give rise to two main types of electronic transitions:

n → π* Transition: This is a lower-energy, weaker absorption resulting from the excitation of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital of the C=O group. It typically occurs at longer wavelengths (around 200-220 nm for esters) but is often weak or not observed in non-conjugated systems.

π → π* Transition: This is a higher-energy, stronger absorption from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. For an isolated carbonyl group, this transition occurs at shorter wavelengths, often below the typical 200 nm cutoff for many spectrometers.

Studies on derivatives where the this compound moiety is attached to a larger conjugated system, such as a substituted phenyl ring, show how the electronic structure is affected. researchgate.net In such cases, the UV-Vis spectrum is dominated by the transitions of the larger chromophore, but the electronic properties of the this compound group can subtly influence the position (λmax) and intensity of the absorption bands. researchgate.netrsc.org

Vibrational Spectroscopic Analysis using FTIR for this compound

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives. Through ionization and subsequent fragmentation, MS provides a molecular fingerprint that aids in compound identification and characterization.

Electron Impact (EI) is a common ionization method used in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile compounds like this compound. nih.govnih.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+) and various fragment ions. The fragmentation pattern is predictable and characteristic of the molecule's structure.

For this compound (C₅H₈O₄, MW: 132.11 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 132. nih.gov The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Based on the fragmentation patterns of similar esters like methyl acetate, the primary fragmentation pathways for this compound are expected to involve the loss of acetyl (CH₃CO), acetoxy (CH₃COO), and methoxycarbonyl (CH₃OCO) groups. libretexts.orgdocbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 132 | [CH₃COOCH₂OCOCH₃]⁺ | [C₅H₈O₄]⁺ | Molecular Ion |

| 89 | [CH₂OCOCH₃]⁺ | [C₃H₅O₂]⁺ | Loss of •COCH₃ |

| 73 | [CH₃CO-O-CH₂]⁺ | [C₃H₅O₂]⁺ | Rearrangement and cleavage |

| 59 | [CH₃COO]⁺ | [C₂H₃O₂]⁺ | Loss of •CH₂OCOCH₃ |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound derivatives. For instance, HRMS analysis of (2-Hydroxy-1,4-dioxane-2,6-diyl)bis(methylene) diacetate using electrospray ionization (ESI+) confirmed its molecular formula by comparing the calculated mass of the sodium adduct [M+Na]⁺ (m/z 271.0794) with the experimentally found value (m/z 271.0790). rsc.org Researchers also routinely use mass spectrometry in conjunction with other spectroscopic methods like NMR and IR spectroscopy to confirm the structures of newly synthesized series of derivatives, such as the 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles derived from (5-nitrofuran-2-yl)this compound. tubitak.gov.tr

X-ray Diffraction Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray diffraction (XRD) crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This technique has been applied to several derivatives of this compound to establish their precise molecular geometry, conformation, and intermolecular interactions within the crystal lattice. iucr.orgresearcher.liferesearchgate.net

Table 2: Crystallographic Data for (4-Cyanophenyl)this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₁NO₄ | iucr.orgnih.gov |

| Molecular Weight | 233.22 | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P 2₁/c | iucr.orgnih.gov |

| a (Å) | 8.1389 (15) | iucr.orgnih.gov |

| b (Å) | 20.919 (3) | iucr.orgnih.gov |

| c (Å) | 7.7748 (10) | iucr.orgnih.gov |

| β (°) | 115.531 (7) | iucr.orgnih.gov |

| Volume (ų) | 1194.5 (3) | iucr.orgnih.gov |

| Z | 4 | iucr.orgnih.gov |

| Temperature (K) | 293 (2) | iucr.orgnih.gov |

Similarly, the crystal structure of [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate was determined using X-ray diffraction, which provided the basis for further computational studies using Density Functional Theory (DFT). researchgate.netkocaeli.edu.tr The structures of other complex molecules, such as a derivative of chettaphanin II, have also been confirmed using X-ray crystallography. mdpi.com These studies are fundamental to understanding the structure-property relationships in these compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-Acetoxy-3-methoxyphenyl)this compound |

| (2-Hydroxy-1,4-dioxane-2,6-diyl)bis(methylene) diacetate |

| (5-nitrofuran-2-yl)this compound |

| (4-Cyanophenyl)this compound |

| [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate |

| 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles |

| Chettaphanin II |

| Ethylene (B1197577) glycol diacetate |

| Methyl acetate |

Theoretical and Computational Chemistry Studies of Methylene Diacetate

Density Functional Theory (DFT) Calculations for Methylene (B1212753) Diacetate and its Analogues

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. It is employed to calculate various properties of methylene diacetate and its related compounds, providing a foundational understanding of their behavior at the molecular level.

Optimized Molecular Structures and Frontier Molecular Orbitals Analysis

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For analogues of this compound, such as [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate (BDBD), calculations have been performed using methods like B3LYP with a 6-311G(d,p) basis set to achieve this. researchgate.netkocaeli.edu.tr The comparison between the computationally optimized geometry and experimental data from X-ray diffraction reveals a good agreement, validating the theoretical approach. researchgate.net

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.goviucr.org

In studies of BDBD, the HOMO and LUMO energy levels were calculated, showing that the electron density of these orbitals is distributed across the molecule, particularly localized in the plane extending from the furan (B31954) ring to the thiazolo-benzimidazole ring system in similar structures. researchgate.netiucr.org The influence of different substituents on the frontier molecular orbitals of diacetate derivatives has also been systematically investigated. researchgate.netgrafiati.com

Table 1: Frontier Molecular Orbital (FMO) Energies for a this compound Analogue (BDBD) Data sourced from studies on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.23 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. iucr.org |

| ELUMO | -1.87 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. iucr.org |

| Energy Gap (ΔE) | 5.36 | Difference between LUMO and HOMO energies, related to molecular stability and reactivity. iucr.org |

Quantum Chemical Parameters and Reactivity Indices from DFT

From the HOMO and LUMO energies obtained through DFT, several quantum chemical parameters and reactivity indices can be derived to quantify the reactivity of a molecule. researchgate.net These global reactivity descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electrophilicity Index (ω) : This index measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. mdpi.com

These parameters have been calculated for analogues of this compound, providing a quantitative basis for comparing the reactivity of different derivatives. researchgate.netresearchgate.net For instance, the calculated values for BDBD indicate it is a stable molecule. iucr.org Such computational analyses are valuable for predicting how a molecule will behave in a chemical reaction. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a this compound Analogue (BDBD) Parameters derived from DFT calculations on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazole-4,5-diyl]bis(methylene)diacetate.

| Parameter | Definition | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 7.23 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.87 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.68 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | 0.37 | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.55 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.86 | Propensity to accept electrons. |

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. orientjchem.org For esters like this compound, computational studies can model reactions such as hydrolysis.

For example, a computational study on the hydrolysis of methyl acetate (B1210297) investigated the reaction mechanism to predict the transition state (TS). faccts.de Similarly, the mechanism of dimethyl ether carbonylation to form methyl acetate has been studied using periodic DFT calculations, which identified the rate-limiting step and showed that the reaction occurs more favorably in the side pockets of a zeolite catalyst. osti.gov These studies often involve locating the transition state structure on the potential energy surface and calculating the activation energy barrier, which determines the reaction rate. rsc.orgscispace.com The reaction path can be confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state to the reactants and products. medcraveonline.com While specific studies on this compound are limited, the methodologies applied to related esters like methyl acetate demonstrate the potential of DFT to unravel complex reaction mechanisms. osti.govresearchgate.net

Hirshfeld Surface and Fingerprint Plot Analyses

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. kocaeli.edu.trnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, and properties mapped onto this surface, such as dnorm, highlight regions of close intermolecular contacts. lp.edu.ua

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzohydrazide Derivative This table serves as an example of the data obtained from Hirshfeld analysis, showing the relative importance of different interactions in stabilizing the crystal structure. Data is for (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate. iucr.org

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.7 | Interactions between hydrogen atoms, typically the most abundant. |

| C···H / H···C | 20.2 | Interactions involving carbon and hydrogen atoms. |

| Cl···H / H···Cl | 11.3 | Interactions involving chlorine and hydrogen atoms. |

| O···H / H···O | 9.4 | Hydrogen bonding and other contacts involving oxygen. |

| C···C | 6.4 | π-π stacking and other carbon-carbon interactions. |

| C···N / N···C | 3.4 | Interactions involving carbon and nitrogen atoms. |

Molecular Orbital Density of States (TDOS/PDOS/OPDOS) and Reduced Density Gradient (RDG) Studies

Further insights into the electronic structure and bonding can be obtained from the analysis of the Density of States (DOS). The Total Density of States (TDOS) shows the distribution of molecular orbitals at different energy levels. dergipark.org.trnepjol.info This can be decomposed into Partial Density of States (PDOS) or Projected Density of States, which reveal the contributions of individual atoms or molecular fragments to the total DOS. dergipark.org.trresearchgate.netbeilstein-journals.org The Overlap Population Density of States (OPDOS) provides information about the bonding, anti-bonding, or non-bonding nature of the interactions between fragments. dergipark.org.trresearchgate.net

For the this compound analogue BDBD, TDOS, PDOS, and OPDOS analyses were performed using the DFT/B3LYP/6-311G(d,p) method. dergipark.org.trscispace.comdergipark.org.tr The PDOS plots showed the contributions of different functional groups (such as the isoxazole (B147169) ring, phenyl ring, and methylene groups) to the frontier molecular orbitals. dergipark.org.tr

The Reduced Density Gradient (RDG) method is used to study non-covalent interactions (NCIs). researchgate.net It allows for the visualization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, in real space. dergipark.org.tradelphi.edu In the study of BDBD, RDG analysis was used to identify and characterize the nature of intermolecular interactions within the molecule. dergipark.org.trresearchgate.net

Molecular Modeling and Dynamics Simulations of this compound Systems

While static DFT calculations provide information about molecules at their energy minimum, molecular modeling and dynamics (MD) simulations are used to study their behavior over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, solvent effects, and other dynamic processes.

For systems involving related esters, such as methyl acetate, ab initio molecular dynamics (AIMD) has been employed to study its interactions with solvents like chloroform (B151607) and hexafluoroisopropanol. adelphi.edu These simulations can reveal the dynamics of hydrogen bonding and other non-covalent interactions. While specific MD simulation studies on this compound are not widely reported, the techniques are readily applicable. Such studies could provide valuable information on its conformational flexibility, interactions with other molecules or materials, and its behavior in different environments, complementing the static picture provided by DFT calculations.

Computational Docking Studies for Molecular Interactions

Computational docking simulations have been utilized to explore the molecular interactions of complex molecules that feature a this compound moiety. These studies predict how such molecules orient themselves within the binding site of a protein and identify the key intermolecular forces that stabilize the ligand-protein complex.

One such investigation focused on a tetrahydrofuran (B95107) lignin (B12514952) derivative, specifically ((1R,2S,3S,5R)-3,5-bis(4-hydroxy-3,5-dimethoxyphenyl)cyclopentane-1,2-diyl)bis-(methylene) diacetate, as a potential inhibitor of the angiotensin-converting enzyme (ACE). unmul.ac.idjapsonline.com The docking analysis was performed using the AutoDockZn program, targeting the active site containing the crucial Zn2+ ion. unmul.ac.id This study aimed to understand the interaction conformation of the compound with the ACE macromolecule. unmul.ac.id

Another in silico study examined the interactions of [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl]bis(methylene) diacetate with several key protein targets. researchgate.net Molecular docking was used to simulate the binding of this compound to HIV-1 protease, GyrB ATPase, and VEGFR-2 kinase enzyme. researchgate.net Such studies are crucial for predicting the potential antibacterial, anti-inflammatory, and antiviral activities of the compound by clarifying its binding mode within the active sites of these proteins. researchgate.net

Prediction of Binding Affinities with Biological Targets

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein, which is often expressed as a binding energy value in kcal/mol. A lower (more negative) binding energy suggests a more stable and potentially more potent interaction.

In the study involving the ACE inhibitor, the tetrahydrofuran lignin containing the this compound group was predicted to have a strong binding affinity. unmul.ac.idjapsonline.com The calculated binding affinity for this compound was -8.66 kcal/mol, which was more favorable than that of the reference drug, captopril (B1668294) (-6.36 kcal/mol). unmul.ac.idjapsonline.com This suggests that the compound has the potential to be an active ACE inhibitor. unmul.ac.id

The docking study on [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl]bis(methylene) diacetate also yielded predictions of its binding affinities against multiple biological targets. researchgate.net The calculated binding energies indicated varying levels of potential inhibitory activity against the selected proteins. researchgate.net

The table below summarizes the predicted binding affinities for these this compound-containing compounds against their respective biological targets.

| Compound Name | Target Protein | Predicted Binding Affinity (kcal/mol) |

| ((1R,2S,3S,5R)-3,5-bis(4-hydroxy-3,5-dimethoxyphenyl)cyclopentane-1,2-diyl)bis-(methylene) diacetate) | ACE | -8.66 |

| [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl]bis(methylene) diacetate | HIV-1 protease | -6.11 |

| [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl]bis(methylene) diacetate | GyrB ATPase | -4.54 |

| [3-(3-bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl]bis(methylene) diacetate | VEGFR-2 kinase | -4.80 |

| This table presents data from computational studies and does not represent experimentally confirmed values. unmul.ac.idresearchgate.net |

These computational findings provide preliminary data that can guide further experimental research into the biological activities of compounds containing the this compound structure. unmul.ac.idjapsonline.com

Applications of Methylene Diacetate in Advanced Organic Synthesis and Materials Science

Methylene (B1212753) Diacetate as a Precursor in Complex Molecule Synthesis

Methylene diacetate's reactivity and structural characteristics make it a valuable building block in the synthesis of more intricate molecules. ontosight.ai It is frequently employed as an intermediate, contributing to the formation of a wide array of chemical products. cymitquimica.com

This compound is a key intermediate in various organic syntheses. cymitquimica.com Its utility stems from the presence of two acetate (B1210297) groups attached to a central methylene, a structure that allows for diverse chemical transformations. cymitquimica.com For instance, it can be used in the production of methylene dimethane sulfonate, an additive for novel lithium-ion battery electrolytes. google.com A preparation method starting from dihalogenated methane (B114726) and acetate in a polar solvent highlights its potential for industrial-scale production. google.com

The following table summarizes key information regarding this compound's role as a chemical intermediate.

| Application | Starting Materials | Key Transformation | Product | Reference |

| Lithium-ion battery electrolyte additive | Dihalogenated methane, acetate | Synthesis of intermediate | Methylene dimethane sulfonate | google.com |

The unique structure of this compound makes it a valuable precursor in the synthesis of biologically active compounds. ontosight.ai Its ability to participate in various reactions allows for the construction of complex molecular frameworks found in many pharmacologically important molecules. vulcanchem.com

One notable application is in the synthesis of 3-chloro-3-arylpropanols, which are crucial starting materials for biologically active benzanilide (B160483) derivatives. thieme-connect.com This is achieved through a Boron Trifluoride mediated Prins reaction of this compound with styrenes. thieme-connect.com Furthermore, derivatives of this compound, such as (4-acetoxy-3-methoxyphenyl)this compound, serve as precursors in the synthesis of pharmaceutical agents. vulcanchem.com This compound is synthesized from vanillin (B372448) derivatives through acetylation. vulcanchem.com this compound has also been implicated in the synthesis of 24-methylene-cholest-5-ene-7-oxo-3β,19-diacetate, a key intermediate for biologically active 19-hydroxylated sterols. researchgate.net

The table below outlines examples of biologically active compounds synthesized using this compound or its derivatives.

| Precursor | Reaction Type | Synthesized Compound/Intermediate | Biological Relevance | Reference |

| This compound | Prins Reaction | 3-chloro-3-arylpropanols | Starting material for benzanilide derivatives | thieme-connect.com |

| (4-acetoxy-3-methoxyphenyl)this compound | Acetylation of vanillin derivatives | (4-acetoxy-3-methoxyphenyl)this compound | Precursor for pharmaceutical agents | vulcanchem.com |

| Stigmasterol (leading to a diacetate intermediate) | Multi-step synthesis | 24-methylene-cholest-5-ene-7-oxo-3β,19-diacetate | Intermediate for 19-hydroxylated sterols | researchgate.net |

This compound is considered a formaldehyde (B43269) equivalent, meaning one mole of this compound can produce one mole of glycolic acid. google.com This transformation is significant as glycolic acid and its derivatives are important industrial chemicals. The process often involves the carbonylation of this compound in the presence of a catalyst. google.com

Hydrothermal reactions of formaldehyde producers, including this compound, can lead to the formation of glycolic acid. researchgate.netresearchgate.net This acid-catalyzed reaction represents a C1 to C2 chemical evolution, forming a new carbon-carbon bond. researchgate.netresearchgate.net The reaction proceeds through the formation of methanediol (B1200039) from the hydrolysis of a formaldehyde source, followed by its reaction with formic acid, which is also generated in the reaction mixture. researchgate.net

The following table details the process of glycolic acid formation from this compound.

| Starting Material (Formaldehyde Equivalent) | Reaction Condition | Key Intermediate | Product | Significance | Reference |

| This compound | Carbonylation | - | Glycolic acid | Industrial chemical | google.com |

| Formaldehyde Producers (e.g., this compound) | Acid-catalyzed hydrothermal reaction | Methanediol | Glycolic acid | C1 to C2 chemical evolution | researchgate.netresearchgate.net |

The synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives can be achieved through the acetoxylation of the methylene group in 3-oxo-N-substituted butanamides. beilstein-journals.org This reaction is facilitated by an oxidant such as (diacetoxyiodo)benzene (B116549) (DIB). beilstein-journals.org This method is valued for its mild reaction conditions and good yields, making it a potentially useful protocol in organic synthesis. beilstein-journals.org

The table below summarizes the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 3-oxo-N-substituted butanamides | (diacetoxyiodo)benzene (DIB) | Methylene acetoxylation | 1-carbamoyl-2-oxopropyl acetate derivatives | beilstein-journals.org |

Formation of Glycolic Acid and its Derivatives

This compound in Catalysis and Reaction Medium Development

Beyond its role as a precursor, this compound and its derivatives are also utilized in the development of catalytic processes and as reaction media.

This compound's unique structure allows it to participate in and be influenced by various catalytic systems. ontosight.ai For example, the synthesis of this compound itself can be achieved by reacting trioxane (B8601419) with acetic anhydride (B1165640) in the presence of an acid catalyst like sulfocationite in the H+ form. google.com This method is noted for its selectivity and high yield. google.com

In other catalytic applications, zeolites, particularly those exchanged with copper, have been explored for reactions involving compounds structurally related to this compound. For instance, Cu-exchanged mordenite (B1173385) has been shown to be an effective catalyst for the carbonylation of methanol (B129727) to produce methyl acetate. rsc.org The acid centers within the zeolite play a crucial role in this transformation. rsc.org Similarly, a Cu/Sn-β catalyst with synergistic catalysis enables the one-step synthesis of methyl acetate from methanol via dehydrogenation coupling. ecnu.edu.cn These examples, while not directly using this compound as a catalyst, highlight the types of catalytic environments and reactions where its structural motifs are relevant.

The table below provides an overview of catalytic processes related to this compound.

| Reaction | Catalyst | Reactants | Product | Reference |

| Synthesis of this compound | Sulfocationite (H+ form) | Trioxane, Acetic anhydride | This compound | google.com |

| Methanol Carbonylation | Cu-exchanged mordenite | Methanol, Carbon monoxide | Methyl acetate | rsc.org |

| Methanol Dehydrogenation Coupling | Cu/Sn-β | Methanol | Methyl acetate | ecnu.edu.cn |

Role in Development of Green Chemistry Methodologies

This compound (diacetoxymethane) is increasingly recognized for its role in advancing green chemistry methodologies, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr Its applications align with several key principles of green chemistry, including the use of catalysts, high atom economy, and the design of safer chemicals. mygreenlab.orgchemrevlett.com

A significant contribution of this compound to green chemistry lies in its synthesis routes that employ environmentally benign catalysts. Research has demonstrated the synthesis of this compound from trioxane and acetic anhydride using a solid acid catalyst, specifically a sulfocationite in its H+-form. google.com This heterogeneous catalyst can be easily separated from the reaction mixture by simple filtration and reused multiple times, which is a core concept in green process design. google.com This method not only simplifies the process but also avoids the use of corrosive and difficult-to-handle homogeneous catalysts like concentrated sulfuric acid or perchloric acid, which contaminate the product and require costly corrosion-resistant equipment. google.com The use of a reusable catalyst leads to a more sustainable and continuous process. google.com

Furthermore, these green-engineered synthesis pathways can achieve high yields and purity of this compound, often exceeding 87% yield and 97% purity. google.com High yield and selectivity are fundamental to green chemistry as they lead to a higher atom economy, meaning a larger proportion of the reactant atoms are incorporated into the desired product, thereby minimizing waste generation. snu.ac.kr

The following table summarizes a comparison of different synthetic methods for this compound, highlighting the advantages of the greener approach.

| Method | Catalyst | Molar Ratio (Trioxane:Ac₂O) | Temperature (°C) | Yield (%) | Remarks |

| Conventional | Concentrated H₂SO₄ | Not specified | Boiling | Low | Significant gum formation and product contamination. google.com |

| Conventional | Perchloric Acid | 1:4.5 | 60 | ~29% (of pure product) | Complex separation; homogeneous catalyst cannot be reused. google.com |

| Green Method | Sulfocationite (H⁺-form) | 1:1.1-1.3 | 100-120 | >87% | Reusable catalyst; simplified purification; high purity product. google.com |

This table illustrates the improved efficiency and environmental profile of modern synthetic routes to this compound, in line with green chemistry principles.

This compound in Materials Science Research

This compound serves as a valuable building block in materials science due to its specific chemical structure, featuring two acetate groups linked by a methylene bridge. ontosight.ai This structure imparts distinct reactivity, making it a versatile precursor for the development of polymers and other functional materials. ontosight.aismolecule.com

The utility of this compound in polymer chemistry is an area of active research and application. ontosight.aivulcanchem.com Its ester linkages can be leveraged in the creation of new polymers with tailored properties. ontosight.ai

One established application is its use as a plasticizing additive for polyformaldehyde. google.com Plasticizers are added to polymers to increase their flexibility and durability. The incorporation of this compound can modify the physical properties of the polyformaldehyde matrix, making it more suitable for various applications.

Moreover, this compound is considered a precursor for synthesizing polymers. vulcanchem.com The presence of two reactive acetate groups allows it to potentially act as a monomer or a chain extender in polymerization reactions. Research into related compounds, such as the cyclic ketene (B1206846) acetal (B89532) 2-methylene-1,3-dioxepane (B1205776) (MDO), highlights a promising direction for this compound. MDO can be copolymerized with monomers like vinyl acetate to insert ester bonds into the polymer backbone. researchgate.netacs.org This incorporation of labile linkages makes the resulting polymers hydrolytically degradable, which is a highly sought-after characteristic for developing biodegradable materials for applications in packaging, agriculture, and biomedical devices. researchgate.netacs.org Given its structural elements, this compound is being explored for similar roles in creating polymers designed for degradation, a key goal in sustainable materials science. mygreenlab.org

This compound is a key intermediate in organic synthesis, serving as a starting point for more complex molecules and functional materials. vulcanchem.comcymitquimica.com Its structure is a foundational component for building larger, more complex chemical architectures. ambeed.com

The compound's reactivity allows it to participate in a variety of chemical transformations, such as hydrolysis and transesterification, which are essential for synthesizing a range of fine chemicals. vulcanchem.comcymitquimica.com It is used as a precursor in the synthesis of fragrances and pharmaceutical agents, where the diacetate structure can be modified to achieve the desired molecular complexity and biological activity. vulcanchem.com

In the context of functional materials, its role as a building block is critical. smolecule.com The term "functional materials" refers to materials designed with specific properties that allow them to perform a particular function, often in response to external stimuli. The development of such materials, including those for electronics, medicine, and advanced coatings, often relies on the precise synthesis of organic molecules. researchgate.net this compound, as a readily available and reactive intermediate, provides a platform for introducing the acetoxy-methyl functionality into larger systems, influencing properties like solubility, reactivity, and intermolecular interactions. ontosight.aivulcanchem.com

Environmental and Safety Considerations in Methylene Diacetate Research

The investigation and application of methylene (B1212753) diacetate necessitate a thorough evaluation of its environmental footprint and the implementation of robust safety measures. As with many chemical compounds used in industrial and research settings, understanding its behavior in the environment and ensuring the safety of personnel handling it are of paramount importance. This section delves into the methodologies for assessing its environmental impact, strategies for managing waste, and the safety protocols required in research environments.

常见问题

Basic: What experimental methods are recommended for determining hydrolysis kinetics of methylene diacetate in acidic media?

Methodological Answer:

Hydrolysis kinetics can be studied using iodometric titration to quantify formaldehyde or acetaldehyde produced during the reaction. For example:

- Procedure : React this compound with concentrated HCl (e.g., 7.92 N) at 25°C. At timed intervals, quench the reaction and titrate liberated aldehydes with 0.0688 N iodine solution.

- Data Interpretation : Calculate first-order rate constants () using the formula , where = initial ester concentration and = remaining concentration at time . Reference datasets include for this compound in 7.92 N HCl .

Basic: How does acid concentration influence the hydrolysis mechanism of this compound?

Methodological Answer:

The hydrolysis mechanism (bimolecular vs. monomolecular) is assessed via the relationship between rate constants () and Hammett acidity function ():

- Key Observation : In concentrated HCl (up to 7.92 N), increases 240-fold, far slower than the predicted 8000-fold increase if . This confirms a bimolecular mechanism (ester conjugate acid + water) persists even at high acid concentrations .

- Experimental Design : Compare values across acid concentrations (0.1–8 N HCl) and plot vs. . A slope <1 indicates bimolecular behavior .

Basic: What techniques ensure purity control of this compound in hydrolysis studies?

Methodological Answer:

- Synthesis Validation : Confirm ester purity via alkali hydrolysis followed by formaldehyde quantification (e.g., chromotropic acid method) .

- Analytical Checks : Use NMR (e.g., δ = 5.64 ppm for CH group) and FTIR (C=O stretch at 1758 cm) to verify structural integrity .

Advanced: Why does the hydrolysis mechanism of this compound remain bimolecular at high acid concentrations, contrary to expectations?

Methodological Answer:

- Contradiction Analysis : Monomolecular mechanisms (via carbocation intermediates) are expected under high acidity, but kinetic data show no mechanism shift. This is attributed to the ester’s weaker electrophilicity at the carbonyl carbon, favoring water-assisted acyl-oxygen cleavage over alkyl-oxygen bond rupture .

- Supporting Evidence : Rate constants for this compound () and ethylidene diacetate () in 7.92 N HCl differ minimally, ruling out carbocation stabilization effects .

Advanced: How can Hammett acidity functions resolve ambiguities in hydrolysis mechanism studies?

Methodological Answer:

- Application : Use to distinguish between mechanisms:

- Monomolecular : correlates linearly with (slope ≈1).

- Bimolecular : correlates with (slope <1).

- Case Study : For this compound, vs. yields a slope of ~0.3, confirming bimolecularity .

Advanced: How do structural modifications (e.g., substituents) affect the hydrolysis kinetics of this compound derivatives?

Methodological Answer:

-

Substituent Effects : Electron-donating groups (e.g., methyl in ethylidene diacetate) marginally reduce due to decreased electrophilicity. Compare values:

Compound Acid Concentration This compound 0.000144 7.92 N HCl Ethylidene diacetate 0.000108 7.92 N HCl -

Method : Synthesize derivatives (e.g., [3-(3-bromophenyl)-dihydroisoxazole]bis(methylene)diacetate) and analyze via NMR chemical shifts to correlate substituent effects with reactivity .

Advanced: What optimized synthetic routes exist for this compound, and how do reaction conditions influence yield?

Methodological Answer:

- Ionic Liquid Method : React EMIM-acetate (20.0 g, 117.0 mmol) with dichloromethane (5.0 g) at 50°C for 16 h under inert atmosphere. Distill the product at 80°C under reduced pressure for 85% yield .

- Critical Factors :

Advanced: How does thermal decomposition of this compound compare to its homologs?

Methodological Answer:

- Decomposition Study : At 220–305°C, this compound decomposes to formaldehyde and acetic anhydride via first-order kinetics (). Homologs (e.g., methylene dipropionate) show similar but slower rates due to steric hindrance .

- Experimental Setup : Use pressure-change methods in vapor-phase reactions and monitor equilibrium between decomposition and recombination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.